![molecular formula C25H30N2O11 B2473153 [5-Acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate CAS No. 1040554-16-2](/img/structure/B2473153.png)
[5-Acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-Acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate” is a chemical compound with the molecular formula C14H20N2O9 . It has an average mass of 360.317 Da and a monoisotopic mass of 360.116882 Da .
Molecular Structure Analysis
The molecular structure of this compound includes 11 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 freely rotating bonds . It violates the Rule of 5 once .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 551.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.4 mmHg at 25°C . Its enthalpy of vaporization is 95.6±6.0 kJ/mol, and it has a flash point of 287.3±30.1 °C . The index of refraction is 1.556, and it has a molar refractivity of 79.7±0.5 cm3 . The polar surface area is 150 Å2, and its polarizability is 31.6±0.5 10-24 cm3 . The surface tension is 48.7±7.0 dyne/cm, and the molar volume is 247.8±7.0 cm3 .Wissenschaftliche Forschungsanwendungen
Glutamatergic System and Neurotransmission
Research on the glutamatergic system, including the study of NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, plays a crucial role in understanding neurotransmission and the development of treatments for neurological disorders. Compounds that interact with these receptors can provide insights into the treatment of depression, schizophrenia, and other psychiatric and neurological diseases.
NMDA Receptors and Synaptic Trafficking
The study by Horak et al. (2014) focuses on the molecular mechanisms of NMDA receptors in the brain, highlighting their significance in synaptic function and the potential implications for psychiatric and neurological diseases (Horak, Petralia, Kaniaková, & Sans, 2014).
AMPA Receptor Agonists for Depression Treatment
Yang et al. (2012) discuss the potential of AMPA receptor agonists in treating depression, suggesting a promising avenue for developing novel antidepressants (Yang, Zhou, Li, Yang, Szewczyk, Pałucha-Poniewiera, Poleszak, Pilc, & Nowak, 2012).
Metabolic Pathways and Drug Metabolism
Understanding the metabolic pathways of different compounds, including pharmaceuticals, is essential for drug development and assessing the safety and efficacy of medications.
Acetate Metabolism in Cancer
Corbet and Féron (2015) review the metabolic shifts in cancer cells, including the utilization of acetate for energy production, which is crucial for developing targeted cancer therapies (Corbet & Féron, 2015).
Metabolism of Aspartame
Ranney and Oppermann (1979) discuss the metabolism of the aspartyl moiety of aspartame, a food additive, which could provide insights into how various chemical moieties are metabolized and their potential impacts on health (Ranney & Oppermann, 1979).
Advanced Oxidation Processes
Research on advanced oxidation processes (AOPs) for treating contaminants, including pharmaceutical compounds, highlights the importance of understanding chemical degradation pathways and the environmental impact of chemical substances.
- Degradation of Acetaminophen by AOPs: Qutob et al. (2022) review the degradation of acetaminophen, an analgesic drug, via AOPs, focusing on the pathways, by-products, and biotoxicity of degradation products (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Eigenschaften
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O11/c1-13(28)26-20-22(37-16(4)31)21(36-15(3)30)19(12-35-14(2)29)38-25(20)34-11-7-10-27-23(32)17-8-5-6-9-18(17)24(27)33/h5-6,8-9,19-22,25H,7,10-12H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFQCUBNZAOFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCN2C(=O)C3=CC=CC=C3C2=O)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.